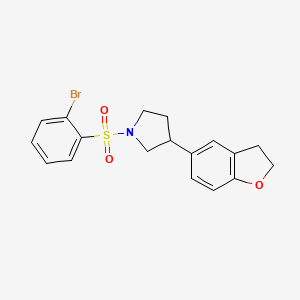![molecular formula C17H18ClN5O3 B2517492 6-(4-Chlorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893956-53-1](/img/structure/B2517492.png)
6-(4-Chlorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-Chlorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C17H18ClN5O3 and its molecular weight is 375.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Complex Molecules
Research has demonstrated methods for synthesizing disubstituted 1-benzylimidazoles, serving as precursors to purine analogs. These compounds are synthesized through reactions involving benzylisonitrile and diaminomaleonitrile or ethyl formimidate and benzylamine, leading to various imidazoles and purines (Alves, Proença, & Booth, 1994). This approach highlights the potential for creating diverse molecular architectures, including those related to the specified chemical compound.
Inhibitors of Biological Targets
Another study discovered a new class of inhibitors for lck kinase, an enzyme involved in T-cell activation and immune response, showcasing the therapeutic potential of imidazo and isoquinolin derivatives (Snow et al., 2002). These findings suggest that related chemical structures, such as the one mentioned, could have significant implications in drug design and development.
Host for Anions
Research on imidazole-based bisphenol and its salts with various acids demonstrates the utility of these compounds in creating structured networks through electrostatic and weak interactions (Nath & Baruah, 2012). This work may inform the development of new materials or chemical sensors based on similar chemical frameworks.
Hepatoprotective Activity
A novel synthesis method for imidazo[1,2-c]pyrimido[5,4-e]pyrimidine, tetraazaacenaphthene, and tetraazaphenalene derivatives from cyclic ketene aminals highlights potential therapeutic applications, including hepatoprotective activity (Ram, Goel, Sarkhel, & Maulik, 2002). This suggests that compounds with similar structures could be explored for their pharmacological benefits.
Antimicrobial Activities
A study on the synthesis of new imidazothiazole and glycocyamidine derivatives, including their antimicrobial activities, underscores the importance of these compounds in developing new antibacterial agents (Magd El-Din et al., 2007). This area of research is critical for addressing the ongoing challenge of antibiotic resistance.
properties
IUPAC Name |
6-(4-chlorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O3/c1-20-14-13(15(25)23(17(20)26)7-2-10-24)22-9-8-21(16(22)19-14)12-5-3-11(18)4-6-12/h3-6,24H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHISGHBLUIMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCCO)N3CCN(C3=N2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2517409.png)

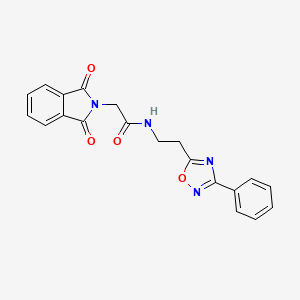
![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B2517414.png)
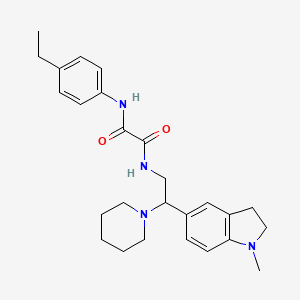

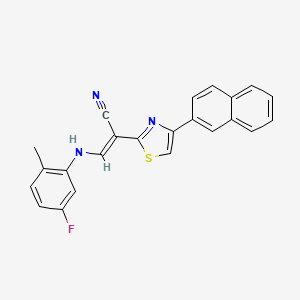

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2517425.png)
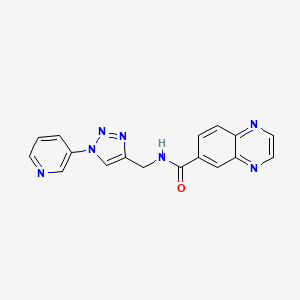
![1,3-Dimethyl-7-(2-methylpropyl)-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2517428.png)
